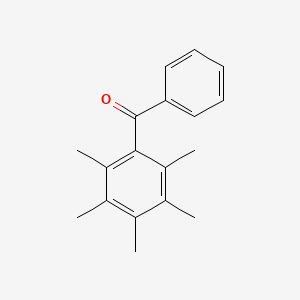

2,3,4,5,6-Pentamethylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-11-12(2)14(4)17(15(5)13(11)3)18(19)16-9-7-6-8-10-16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFVBXWGARSRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334137 | |

| Record name | 2,3,4,5,6-Pentamethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20386-33-8 | |

| Record name | 2,3,4,5,6-Pentamethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2,3,4,5,6-Pentamethylbenzophenone

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentamethylbenzophenone

Introduction

This compound is an aromatic ketone characterized by a benzoyl group attached to a pentamethylphenyl moiety. The extensive methylation of one of the phenyl rings significantly influences its steric and electronic properties compared to the parent benzophenone molecule. This, in turn, dictates its physicochemical characteristics, reactivity, and potential applications in fields such as polymer chemistry, photochemistry, and as an intermediate in organic synthesis. Benzophenone derivatives are of considerable interest due to their diverse applications, including as photoinitiators, UV-curing agents, and in the synthesis of pharmaceuticals.[1] The pentamethyl substitution pattern creates a unique steric environment around the carbonyl group, which can affect its reactivity and spectroscopic properties.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this compound. Due to the limited availability of experimental data for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a robust scientific profile for researchers, scientists, and professionals in drug development.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of pentamethylbenzene with benzoyl chloride.[2][3] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for the formation of aryl ketones.[4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile.[2]

The underlying principle of this synthesis is the generation of an acylium ion from the reaction of benzoyl chloride with the Lewis acid catalyst. This highly electrophilic species is then attacked by the electron-rich pentamethylbenzene ring to form a tetrahedral intermediate. Subsequent loss of a proton and regeneration of the aromaticity yields the desired ketone. The reaction is generally carried out in an inert solvent to control the reaction temperature and facilitate stirring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentamethylbenzene and an inert solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

-

Reagent Addition: Add benzoyl chloride dropwise to the cooled and stirred mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that due to a lack of direct experimental data, many of these values are predicted or estimated based on the properties of benzophenone and the expected influence of the five methyl substituents.[5] Such predictive methods are valuable tools in the absence of experimental data.[6][7][8]

| Property | Predicted/Estimated Value | Basis of Estimation |

| Molecular Formula | C₁₈H₂₀O | - |

| Molecular Weight | 252.35 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on analogous benzophenones |

| Melting Point | > 100 °C | Increased molecular weight and symmetry compared to benzophenone (m.p. 48.5 °C)[5] |

| Boiling Point | > 305.4 °C | Increased molecular weight compared to benzophenone (b.p. 305.4 °C)[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, chloroform) | Increased lipophilicity due to methyl groups[5] |

| pKa | Not applicable (non-ionizable) | Ketones are generally not considered acidic or basic under normal conditions |

| LogP (Octanol/Water Partition Coefficient) | > 3.18 | Increased lipophilicity compared to benzophenone (LogP = 3.18)[5] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of organic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[9][10] The most prominent feature will be the strong carbonyl (C=O) stretching vibration.[11][12]

-

C=O Stretch: A strong absorption band is expected in the region of 1660-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic rings typically lowers the stretching frequency compared to aliphatic ketones.[12]

-

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the methyl groups.

-

C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Benzoyl Group): Protons on the unsubstituted phenyl ring are expected to appear in the downfield region of 7.2-7.8 ppm.[13][14]

-

Methyl Protons: The protons of the five methyl groups on the other phenyl ring will likely appear as multiple singlets in the upfield region of 2.0-2.5 ppm, deshielded by the adjacent aromatic ring and carbonyl group.[15] The exact chemical shifts will depend on their position relative to the carbonyl group.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic weak signal is expected in the highly deshielded region of 190-200 ppm.[15]

-

Aromatic Carbons: The carbons of the two aromatic rings are expected to resonate in the 120-140 ppm range.[16]

-

Methyl Carbons: The carbons of the five methyl groups are expected to appear in the upfield region of 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (approximately 252.35).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic ketones include alpha-cleavage to form acylium ions.[17][18] The most prominent fragment would likely be the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment would be the pentamethylphenyl cation at m/z 147.

Experimental Protocols for Physicochemical Property Determination

The following are standard, self-validating protocols for determining key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[19][20] A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.[19]

Caption: Workflow for melting point determination.[21]

Boiling Point Determination (Micro Method)

For high-melting solids that are stable at high temperatures, the boiling point can be determined using a micro method.[22][23]

Caption: Workflow for micro boiling point determination.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[24][25]

Caption: Workflow for solubility determination.

Conclusion

This compound presents a unique molecular architecture with significant potential in various chemical applications. While experimental data on its physicochemical properties are scarce, this guide has provided a robust framework for its synthesis, characterization, and property estimation based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for the empirical determination of its key characteristics. Further research to experimentally validate the predicted properties of this compound is warranted and would be a valuable contribution to the field.

References

- Dr. Mohammad Idrees and Dr. Naqui. J.Siddiqui. Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.

- US5877353A - Process for the preparation of benzophenone derivatives - Google P

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts.

- 6.

- Physico-chemical properties and concentrations of benzophenone-3...

- 6.

- 15.

- Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry.

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks.

- High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging D

- CH 336: Ketone Spectroscopy - Oregon St

- Amended Safety Assessment of Benzophenones as Used in Cosmetics.

- Friedel-Crafts Acyl

- Melting point determin

- Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen - DigitalOcean.

- Solubility of Organic Compounds.

- Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed.

- IR Spectroscopy Tutorial: Ketones.

- GCMS Section 6.11.3 - Whitman People.

- BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W

- Micro-boiling point measurement.

- Friedel–Crafts Acyl

- AU733422B2 - Methods for the preparation of benzophenone derivatives - Google P

- The Carbonyl Group, Part I: Introduction - Spectroscopy Online.

- Video: NMR Spectroscopy of Arom

- Melting point determin

- A Universal Framework for General Prediction of Physicochemical Properties: The N

- Friedel–Crafts reaction - Wikipedia.

- Ketones | OpenOChem Learn.

- Convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Estimation of the Normal Boiling Point of Organic Compounds - ACS Public

- Determination Of Melting Point Of An Organic Compound - BYJU'S.

- 19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts.

- Method for determining solubility of slightly soluble organic compounds - ACS Public

- US4000197A - Asymmetric synthesis of phenylisopropylamines - Google P

- Infrared Spectroscopy - CDN.

- Wh

- Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling - ACS Public

- Benzophenone – Knowledge and References - Taylor & Francis.

- NMR Spectroscopy of Aromatic Compounds (#1e)

- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Estimating physical and chemical properties of organic compounds - YouTube.

- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF - ResearchG

- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 7. A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Ketones | OpenOChem Learn [learn.openochem.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GCMS Section 6.11.3 [people.whitman.edu]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. mt.com [mt.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 24. scribd.com [scribd.com]

- 25. pubs.acs.org [pubs.acs.org]

Synthesis and purification of 2,3,4,5,6-Pentamethylbenzophenone

An In-Depth Technical Guide to the Synthesis and Purification of 2,3,4,5,6-Pentamethylbenzophenone

Authored by: A Senior Application Scientist

This document provides a comprehensive, field-proven guide for the synthesis and subsequent purification of this compound. It is intended for an audience of researchers, scientists, and professionals in drug development and synthetic chemistry. The protocols and rationale described herein are grounded in established chemical principles and have been designed to ensure reproducibility, high purity, and safety.

Strategic Overview: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[1][2] This classic C-C bond-forming reaction, developed by Charles Friedel and James Crafts in 1877, is exceptionally well-suited for acylating activated aromatic rings.[2][3]

Our strategy involves the reaction of pentamethylbenzene with benzoyl chloride. The high nucleophilicity of the pentamethylbenzene ring, a result of the five electron-donating methyl groups, facilitates the electrophilic attack. Anhydrous aluminum chloride (AlCl₃) is employed as a potent Lewis acid catalyst to generate the critical acylium ion electrophile.[4][5][6]

The overall workflow is a multi-stage process encompassing the core synthesis, an aqueous work-up to isolate the crude product, and a final purification step to achieve high purity, as illustrated below.

Caption: Overall workflow for the synthesis and purification of this compound.

The Core Synthesis: Mechanism and Rationale

The heart of this synthesis lies in the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich pentamethylbenzene ring.

Mechanistic Breakdown

The reaction proceeds through several distinct steps:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (C₆H₅CO⁺). This ion is the key electrophile.[2][4][6]

-

Electrophilic Aromatic Substitution: The π-electron system of the pentamethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4]

-

Restoration of Aromaticity & Catalyst Complexation: The AlCl₄⁻ species, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring.[2] Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation is irreversible under the reaction conditions, necessitating the use of stoichiometric or greater amounts of AlCl₃.[1]

-

Hydrolysis (Work-up): The final product is liberated from the aluminum chloride complex by hydrolysis during the aqueous work-up step.[1][7]

Caption: Key steps in the Friedel-Crafts acylation mechanism for this synthesis.

Reagents and Materials

Successful synthesis requires high-quality, anhydrous reagents. The presence of water will deactivate the aluminum chloride catalyst.[8]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Rationale & Notes |

| Pentamethylbenzene | 148.25 | 10.0 g | 0.067 | The highly activated aromatic substrate. |

| Benzoyl Chloride | 140.57 | 9.5 g (7.8 mL) | 0.068 | The acylating agent. Should be freshly distilled or from a new bottle. |

| Aluminum Chloride (anhydrous) | 133.34 | 10.0 g | 0.075 | Lewis acid catalyst. Must be a fine, free-flowing powder.[9] A slight excess ensures the reaction goes to completion.[8] |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | An inert solvent to facilitate mixing and control temperature. Must be anhydrous. |

| Hydrochloric Acid (conc.) | 36.46 | ~30 mL | - | Used in the aqueous work-up to hydrolyze the product complex. |

| Ice | 18.02 | ~200 g | - | For quenching the reaction; the exothermic hydrolysis requires significant cooling. |

Safety and Handling

Strict adherence to safety protocols is mandatory. Anhydrous aluminum chloride reacts violently and exothermically with water, releasing corrosive hydrogen chloride (HCl) gas.[10][11] All operations should be performed in a certified chemical fume hood.

| Chemical | Hazard Summary | Handling Precautions |

| Aluminum Chloride | Corrosive. Reacts violently with water. Causes severe skin and eye burns.[12][13] | Handle in a fume hood. Wear safety glasses, gloves, and a lab coat. Avoid contact with moisture.[10] Keep a Class D fire extinguisher or dry sand nearby.[10] |

| Benzoyl Chloride | Lachrymator (causes tearing). Corrosive. Reacts with water. | Handle in a fume hood. Wear appropriate personal protective equipment (PPE). |

| Dichloromethane | Volatile. Suspected carcinogen. | Use only in a well-ventilated fume hood. Avoid inhalation and skin contact. |

| Hydrochloric Acid | Corrosive. Causes severe burns. Respiratory irritant. | Handle with extreme care. Wear gloves, goggles, and a lab coat. |

Detailed Experimental Protocols

Protocol 1: Synthesis of Crude this compound

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In the fume hood, charge the flask with pentamethylbenzene (10.0 g) and anhydrous dichloromethane (50 mL). Begin stirring.

-

Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride (10.0 g) to the stirred solution. The addition may be slightly exothermic.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylating Agent Addition: Charge the dropping funnel with benzoyl chloride (7.8 mL) dissolved in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled, stirred reaction mixture over 30 minutes. A vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Reaction Quench (Work-up): Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 30 mL of concentrated HCl. Slowly and carefully , pour the reaction mixture into the beaker with vigorous stirring. This is a highly exothermic process that will release more HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 30 mL of dichloromethane. Shake vigorously, venting frequently.

-

Phase Separation: Allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

-

Washing: Combine all organic extracts. Wash sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally 50 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Recrystallization

The crude product, a pale-yellow solid, can be effectively purified by recrystallization to yield white, crystalline this compound. Ethanol or ligroin are suitable solvents.[14][15]

-

Solvent Addition: Place the crude solid in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (or ligroin) to just dissolve the solid. Use a hot plate and add the solvent in small portions near its boiling point.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value / Observation |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₈H₂₀O[16] |

| Molecular Weight | 252.35 g/mol [16] |

| Melting Point | To be determined experimentally and compared with literature values. |

| Spectroscopy | The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.[17] |

References

-

Friedel–Crafts reaction. In: Wikipedia. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]

-

Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]

-

Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. [Link]

-

Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

- Distillation of aromatic ketone from aromatic alcohol with acid.

-

Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Material Safety Data Sheet - Aluminium chloride, anhydrous. U.S. Environmental Protection Agency. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

-

Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. [Link]

-

Recrystallization Techniques in Chemistry. Scribd. [Link]

- Process for the preparation of aromatic ketones.

-

This compound. NIST Chemistry WebBook. [Link]

-

Column Chromatography. Jack Westin. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. [Link]

-

Separation of Aldehydes & Reactive Ketones From Mixtures Using a Bisulfite Extraction Protocol. YouTube. [Link]

-

2',3',4',5',6'-pentamethylbenzophenone. SpectraBase. [Link]

-

Column Chromatography ketone/silica. Physics Forums. [Link]

-

Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

-

Preparation of benzophenone. PrepChem.com. [Link]

- Method for purifying and separating benzophenone.

-

The reaction of acyl chlorides with benzene. chemguide. [Link]

-

Friedel-Crafts Acylation Of Benzene. Learnbin. [Link]

-

The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. learnbin.net [learnbin.net]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. response.epa.gov [response.epa.gov]

- 14. prepchem.com [prepchem.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. This compound [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Crystal Structure Determination of 2,3,4,5,6-Pentamethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Elucidation

Benzophenones are a class of aromatic ketones with a diverse range of applications, from photoinitiators and sunscreen agents to pharmaceutical intermediates.[1][2] The substitution pattern on the phenyl rings significantly influences their chemical and physical properties, including their absorption spectra, photochemical reactivity, and solid-state packing.[1] 2,3,4,5,6-Pentamethylbenzophenone (C₁₈H₂₀O, Molar Mass: 252.36 g/mol ) presents a particularly interesting case due to the steric hindrance imposed by the five methyl groups on one of the phenyl rings.[3][4] This steric bulk is expected to induce a significant twist in the dihedral angle between the two aromatic rings, a key conformational feature of benzophenones that governs their electronic and packing properties.[1][5]

Elucidating the precise three-dimensional structure through single-crystal X-ray diffraction is crucial for a fundamental understanding of its properties. This knowledge can inform the design of novel materials and pharmaceutical agents by providing insights into intermolecular interactions, polymorphism, and solid-state stability. This guide details the necessary steps to achieve this, from targeted synthesis to advanced structural analysis.

Synthesis and Spectroscopic Confirmation

A reliable synthesis and thorough characterization of the compound are prerequisites for successful crystallization. A common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[6]

Proposed Synthesis: Friedel-Crafts Acylation

The synthesis of this compound can be achieved by the Friedel-Crafts acylation of pentamethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme: Pentamethylbenzene + Benzoyl Chloride --(AlCl₃)--> this compound + HCl

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Catalyst: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

-

Addition of Reactants: In a separate flask, dissolve pentamethylbenzene and benzoyl chloride in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred suspension of AlCl₃ at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized this compound must be confirmed using various spectroscopic techniques.[3][7][8][9][10]

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the unsubstituted phenyl ring and the distinct signals for the five methyl groups on the other ring. |

| ¹³C NMR | Signals for the carbonyl carbon, the quaternary carbons of the pentamethylated ring, and the carbons of the unsubstituted phenyl ring. |

| FT-IR | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. |

| UV-Vis | Absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions of the benzophenone chromophore. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of C₁₈H₂₀O.[4] |

Single Crystal Growth: The Gateway to Structural Analysis

Growing high-quality single crystals is often the most challenging step in crystal structure determination. Several methods should be attempted to find the optimal conditions for this compound.

Experimental Protocol: Crystallization

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

-

Vapor Diffusion:

-

Liquid-Liquid: Dissolve the compound in a small amount of a good solvent. Place this solution in a small open vial. Place the small vial inside a larger sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the good solvent. Over time, the anti-solvent vapor will diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

-

Solid-Vapor: Place the solid compound in a vessel that can be evacuated and sealed. Introduce a volatile solvent in which the compound is sparingly soluble. The slow sublimation and re-deposition of the material can sometimes yield single crystals.

-

Single-Crystal X-ray Diffraction: Unveiling the Structure

Once suitable single crystals are obtained, they can be analyzed using X-ray diffraction to determine the molecular and crystal structure.[11][12][13]

Experimental Workflow

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Hypothetical Crystallographic Data

The following table represents an example of the crystallographic data that would be obtained from a successful analysis.

| Parameter | Example Value |

| Empirical formula | C₁₈H₂₀O |

| Formula weight | 252.35 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.21(2)°c = 12.345(5) Å, γ = 90° |

| Volume | 1862.1(13) ų |

| Z | 4 |

| Density (calculated) | 1.234 Mg/m³ |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Analysis of the Molecular and Crystal Structure

A successful structure determination will provide precise information on bond lengths, bond angles, and torsion angles.

Molecular Conformation

The key feature of interest in the molecular structure of this compound is the dihedral angle between the pentamethylphenyl ring and the unsubstituted phenyl ring. Due to the significant steric repulsion from the ortho-methyl groups, this angle is expected to be large, likely exceeding the ~55° observed in unsubstituted benzophenone.[5] A large twist angle would reduce π-conjugation across the carbonyl bridge.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing will reveal how the molecules arrange themselves in the solid state. While strong hydrogen bonding is absent, weaker interactions such as C-H···O and C-H···π interactions are likely to play a significant role in stabilizing the crystal lattice. The bulky nature of the pentamethylphenyl group may lead to the formation of channels or voids within the crystal structure. Hirshfeld surface analysis can be a valuable tool for visualizing and quantifying these intermolecular contacts.[14]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded methodology for determining the crystal structure of this compound. By following these protocols, researchers can obtain crucial data on its molecular conformation and solid-state packing. This information is invaluable for understanding its physicochemical properties and for the rational design of new materials and pharmaceutical compounds based on the benzophenone scaffold. The elucidation of this structure would be a valuable addition to the Cambridge Structural Database (CSD) and would contribute to a deeper understanding of the conformational effects of polysubstitution in aromatic systems.

References

-

2',3',4',5',6'-pentamethylbenzophenone. SpectraBase. [Link]

-

The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Scientific Research Publishing. [Link]

-

A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis. PubMed. [Link]

-

Conformations of substituted benzophenones. PubMed. [Link]

-

Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... ResearchGate. [Link]

-

This compound. NIST WebBook. [Link]

-

Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. [Link]

-

Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [Link]

- Methods for the preparation of benzophenone derivatives.

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. [Link]

-

Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. NIH. [Link]

-

Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]

-

Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. ResearchGate. [Link]

- 2,2',3,4,4'-pentahydroxybenzophenone and lead (II) complex, and preparation method and application thereof.

-

Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol. AWS. [Link]

Sources

- 1. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 7. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]

- 8. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 9. researchgate.net [researchgate.net]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals [scirp.org]

- 12. A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,4,5,6-Pentamethylbenzophenone

Introduction: Unraveling Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into the electronic and steric environments of nuclei within a molecule.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2,3,4,5,6-Pentamethylbenzophenone. This particular molecule presents a fascinating case study due to the interplay of a sterically encumbered pentamethylphenyl ring and an electronically influential benzoyl group. The significant steric hindrance forces a non-planar conformation, twisting the two aromatic rings relative to the central carbonyl bridge. This guide will elucidate how these structural nuances are translated into distinct and predictable chemical shifts and coupling patterns in the NMR spectra, providing a powerful fingerprint for molecular verification and characterization.

Molecular Structure and Key Features

To understand the NMR spectra, we must first consider the molecule's structure. The key feature is the covalent linkage between a carbonyl carbon, an unsubstituted phenyl ring, and a highly substituted pentamethylphenyl ring. The steric clash between the ortho-methyl groups (on C2 and C6) and the carbonyl oxygen and ortho-protons of the other ring prevents coplanarity. This torsional angle is critical as it dictates the extent of electronic communication (conjugation) between the rings and the carbonyl group, and governs the anisotropic effects experienced by nearby nuclei.

Caption: Structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the unsubstituted phenyl ring and the protons of the five methyl groups.

Aromatic Region (Unsubstituted Phenyl Group)

The protons on the unsubstituted phenyl ring (H2'/H6', H3'/H5', H4') are subject to the deshielding effect of the adjacent carbonyl group. Protons ortho to the carbonyl (H2'/H6') are expected to resonate at the lowest field due to the powerful magnetic anisotropy of the C=O bond. The meta (H3'/H5') and para (H4') protons will appear further upfield.

-

H2'/H6' (ortho): These protons experience the strongest deshielding from the carbonyl group. They are expected to appear as a multiplet, likely a doublet of doublets, in the range of 7.7-7.9 ppm.[2]

-

H3'/H5' (meta): These protons are further from the carbonyl group and will resonate at a higher field than the ortho protons, typically in the 7.5-7.7 ppm range.

-

H4' (para): The para proton is the most shielded of the phenyl protons and is expected around 7.4-7.6 ppm.

Aliphatic Region (Methyl Groups)

The pentamethylphenyl ring gives rise to three distinct methyl proton signals due to symmetry:

-

Two ortho-methyl groups (C2-CH₃, C6-CH₃): These are chemically equivalent.

-

Two meta-methyl groups (C3-CH₃, C5-CH₃): These are also chemically equivalent.

-

One para-methyl group (C4-CH₃): This is unique.

Due to the steric hindrance mentioned, the rotation around the C1-C7 bond is restricted, which can lead to broadening of the ortho-methyl signals. However, for prediction purposes, we expect three sharp singlets.

-

ortho-CH₃: These methyl groups are closest to the carbonyl and the other aromatic ring. Their chemical shift will be influenced by a combination of steric compression and anisotropic effects. A reasonable estimate places their resonance around 2.3-2.4 ppm.[3]

-

meta-CH₃: These groups are further removed and less affected by the steric environment around the carbonyl group. They are predicted to appear in the range of 2.2-2.3 ppm.[3]

-

para-CH₃: This methyl group is the most distant from the site of major steric and electronic perturbation and is expected to have a chemical shift typical for a methyl group on a polysubstituted benzene ring, around 2.1-2.2 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2'/H6' (ortho-phenyl) | 7.7 – 7.9 | Multiplet | 2H |

| H3'/H5' (meta-phenyl) | 7.5 – 7.7 | Multiplet | 2H |

| H4' (para-phenyl) | 7.4 – 7.6 | Multiplet | 1H |

| C2/C6-CH₃ (ortho-methyl) | 2.3 – 2.4 | Singlet | 6H |

| C3/C5-CH₃ (meta-methyl) | 2.2 – 2.3 | Singlet | 6H |

| C4-CH₃ (para-methyl) | 2.1 – 2.2 | Singlet | 3H |

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Due to the molecule's symmetry, we expect to see fewer than the total 18 carbon atoms.

Carbonyl and Aromatic Regions

The carbon spectrum is characterized by a wide range of chemical shifts.[4] The carbonyl carbon is the most deshielded and will appear at a very low field.

-

C7 (Carbonyl): Ketone carbonyls typically resonate in the 190-220 ppm range. For benzophenone derivatives, this is often observed around 195-200 ppm.[5]

-

Aromatic Carbons (C1-C6, C1'-C6'): These carbons appear in the 125-150 ppm region.[6]

-

C1 and C1': The quaternary carbons attached to the carbonyl group (ipso-carbons) will be distinct. C1, being highly substituted, will have a chemical shift influenced by its five methyl neighbors, while C1' will be in a more standard environment for a benzoyl group.

-

C2/C6, C3/C5, C4: These substituted carbons on the pentamethylphenyl ring will have distinct signals.

-

C2'/C6', C3'/C5', C4': The carbons of the unsubstituted ring will show three distinct signals.

-

Aliphatic Region (Methyl Carbons)

The methyl carbons will resonate at a high field (upfield), typically in the 10-30 ppm range.[7]

-

ortho, meta, and para-CH₃: We expect three distinct signals for the methyl carbons, corresponding to the three unique methyl environments. The ortho-methyl carbons are likely to be the most downfield due to steric compression (the γ-gauche effect).

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 195 – 200 |

| Aromatic Quaternary Carbons | 135 – 145 |

| Aromatic CH Carbons | 128 – 133 |

| C2/C6-CH₃ (ortho-methyl) | 18 – 22 |

| C3/C5-CH₃ (meta-methyl) | 16 – 20 |

| C4-CH₃ (para-methyl) | 15 – 19 |

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Workflow for NMR Sample Preparation and Analysis

Caption: Standardized workflow for NMR analysis.

Step-by-Step Sample Preparation

-

Glassware and Materials: Ensure all glassware, including the NMR tube and pipette, is scrupulously clean and dry to prevent contamination.[8]

-

Weighing the Sample: Accurately weigh the this compound sample. For a standard high-field spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for a ¹³C NMR spectrum to be acquired in a reasonable timeframe.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds like benzophenones.[10] The deuterium signal is essential for the spectrometer to "lock" onto the magnetic field frequency.

-

Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the deuterated solvent.[9] Gentle vortexing can aid dissolution.

-

Filtration and Transfer: To ensure a homogeneous magnetic field (and thus sharp spectral lines), the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube.[9]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Data Acquisition Parameters

-

¹H NMR:

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard.

-

Spectral Width (SW): A width of approximately 16 ppm is appropriate.

-

-

¹³C NMR:

-

Mode: Standard proton-decoupled (zgpg30 or similar).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed.[11] A range of 128 to 1024 scans is common, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds is a good starting point.

-

Spectral Width (SW): A width of 240-250 ppm is necessary to encompass the full range of carbon chemical shifts.[5]

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, directly reflecting the molecule's unique structural characteristics. The steric crowding imposed by the pentamethylphenyl group leads to predictable consequences in the chemical shifts of both the methyl and aromatic nuclei. By understanding the fundamental principles of chemical shielding, anisotropy, and steric effects, researchers can confidently predict, interpret, and assign these spectra. The protocols outlined herein provide a robust framework for obtaining high-fidelity data, ensuring that NMR spectroscopy remains an indispensable technique for structural elucidation in drug development and chemical research.

References

-

University of Cambridge. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Typical C-13 NMR Chemical shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products from a Photopolymerization System of Vinyl Acetate and Benzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Digital Commons. (2025, May 30). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Defense Technical Information Center. (2023, March 1). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]

- 3. 2,3,4,5,6-PENTAMETHYLBENZYL CHLORIDE(484-65-1) 1H NMR [m.chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Cshifts [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2,3,4,5,6-Pentamethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a critical class of compounds in organic chemistry and pharmaceutical sciences. Their rigid structure and photochemical properties make them versatile scaffolds in drug design and valuable probes in biochemical studies. 2,3,4,5,6-Pentamethylbenzophenone, with its highly substituted aromatic ring, presents a unique analytical challenge and serves as an excellent case study for the application of modern spectroscopic techniques. Understanding its structural and electronic properties through techniques like FT-IR and Mass Spectrometry is paramount for its application and for the quality control of its synthesis. The synthesis of such substituted benzophenones often involves Friedel-Crafts acylation or related coupling reactions, necessitating robust analytical methods to confirm the identity and purity of the final product.[1][2]

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a benzoyl group attached to a pentamethylphenyl moiety. This structure dictates the expected spectroscopic behavior.

Caption: Molecular structure of this compound.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Theoretical FT-IR Profile of this compound

For an aromatic ketone like this compound, the key diagnostic peaks are associated with the carbonyl group (C=O) and the aromatic rings.

-

Carbonyl (C=O) Stretch: This is typically a strong, sharp absorption. For aromatic ketones, conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic ketones.[3] The expected range is generally 1650-1690 cm⁻¹. The steric hindrance from the five methyl groups on one of the phenyl rings may slightly influence this frequency.

-

Aromatic C=C Stretches: These appear as a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

-

C-H Bends: Out-of-plane C-H bending vibrations for the unsubstituted phenyl ring provide information about its substitution pattern and are found in the 690-900 cm⁻¹ region. The pentamethyl-substituted ring will have its own characteristic bending patterns.

-

C-CO-C Bend: Ketones also exhibit a C-CO-C bending vibration, which for aromatic ketones, is typically found in the higher end of its range.[4]

Experimental Protocol: FT-IR Analysis

A robust protocol is essential for obtaining a high-quality, reproducible FT-IR spectrum.

-

Sample Preparation:

-

Ensure the sample of this compound is pure and dry.

-

For solid samples, the KBr pellet method is standard. Mix a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a calibrated FT-IR spectrometer.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Caption: Workflow for FT-IR analysis of this compound.

Interpreted FT-IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2970, ~2870 | Medium-Strong | Aliphatic C-H Stretch (Methyl Groups) |

| ~1665 | Strong | C=O Stretch (Aromatic Ketone)[5] |

| ~1600, ~1580, ~1450 | Medium-Weak | Aromatic C=C Ring Stretches |

| ~1380 | Medium | C-H Bend (Methyl Groups) |

| ~1280 | Medium | Aromatic Ketone C-C-C Stretch[3] |

| ~700, ~750 | Strong | Aromatic C-H Out-of-Plane Bending |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns.

Theoretical Mass Spectrum of this compound

The molecular formula for this compound is C₁₈H₂₀O, giving it a monoisotopic mass of approximately 252.15 g/mol .[6]

-

Molecular Ion (M⁺•): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected to be prominent due to the stability of the aromatic systems. The m/z value will correspond to the molecular weight of the compound.

-

Fragmentation Pathways: The fragmentation of benzophenones is well-characterized.[7][8] The most common cleavage occurs at the bonds adjacent to the carbonyl group.

-

Loss of a Phenyl Group: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring results in a pentamethylbenzoyl cation.

-

Loss of a Pentamethylphenyl Group: Cleavage of the bond between the carbonyl carbon and the pentamethylphenyl ring leads to a benzoyl cation.

-

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ions.

-

Sources

- 1. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 2. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 2,3,4,5,6-Pentamethylbenzophenone

Abstract

This technical guide provides a comprehensive examination of the photophysical properties of 2,3,4,5,6-Pentamethylbenzophenone, a sterically hindered aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, electronic absorption, luminescence characteristics, and transient state dynamics of this molecule. We present not only the fundamental principles and quantitative data but also detailed, field-proven experimental protocols for the accurate measurement of these properties. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system. All mechanistic claims and procedural standards are supported by authoritative references, establishing a foundation of scientific integrity.

Introduction: The Significance of Sterically Hindered Aromatic Ketones

Aromatic ketones, with benzophenone as the parent compound, are a cornerstone of organic photochemistry. Their rich excited-state chemistry, characterized by high intersystem crossing efficiencies and reactive triplet states, has made them indispensable as photosensitizers, photoinitiators, and probes in biological and materials science.[1] this compound represents a unique case study. The extensive methylation on one of the phenyl rings introduces significant steric hindrance, which profoundly influences its molecular conformation and, consequently, its photophysical behavior.[2] This steric crowding can alter the torsion angles between the carbonyl group and the aromatic rings, affecting the degree of π-conjugation and the energies of the electronic excited states.[3] Understanding these structure-property relationships is critical for designing novel photochemical systems with tailored properties for applications ranging from targeted phototherapy to advanced materials synthesis.

This guide will systematically explore the key photophysical parameters of this molecule, beginning with its synthesis and proceeding through its interaction with light, from initial absorption to the decay of its excited states.

Synthesis via Friedel-Crafts Acylation

The synthesis of benzophenone and its derivatives is classically achieved through Friedel-Crafts acylation.[4] For this compound, this involves the reaction of pentamethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

The causality of this synthetic choice is rooted in the reliability and efficiency of the Friedel-Crafts reaction for forming aryl-aryl ketone linkages. The mechanism proceeds via the formation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with AlCl₃. This electrophile is then attacked by the electron-rich pentamethylbenzene ring to form the final product after workup.[6] The high degree of activation provided by the five methyl groups on the substrate ring facilitates the reaction.

Logical Workflow for Synthesis

Caption: Friedel-Crafts acylation workflow for synthesizing the target molecule.

Electronic Absorption Properties

The interaction of a molecule with light begins with the absorption of a photon, governed by the first law of photochemistry (Grotthuss-Draper law).[7] The UV-Visible absorption spectrum of benzophenone derivatives typically displays two main absorption bands: a weaker, longer-wavelength band corresponding to the spin-forbidden n → π* transition of the carbonyl group, and a more intense, shorter-wavelength band from the π → π* transition of the aromatic system.[8]

For this compound, steric hindrance is expected to cause a twisting of the pentamethylphenyl ring out of the plane of the carbonyl group. This reduces conjugation, which typically leads to a hypsochromic (blue) shift in the π → π* transition and can subtly influence the n → π* transition.[9] The solvent environment also plays a crucial role; polar solvents can stabilize the ground state through dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen, often resulting in a blue shift of the n → π* band.[8]

Summary of Absorption Data

Note: Specific experimental data for this compound is not widely published. The following data is based on the known properties of benzophenone and its sterically hindered derivatives.

| Transition | Typical λmax (nm) in Nonpolar Solvent | Typical Molar Absorptivity (ε, M-1cm-1) | Expected Shift in Polar Solvent |

| π → π | ~250-260 | > 10,000 | Minor Red Shift |

| n → π | ~340-360 | 100 - 500 | Significant Blue Shift |

Experimental Protocol: UV-Visible Absorption Spectroscopy

This protocol ensures the accurate determination of the absorption spectrum and molar absorptivity.

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1x10-3 M) in a spectroscopic grade solvent (e.g., cyclohexane for nonpolar, acetonitrile for polar).

-

Perform serial dilutions to prepare a series of solutions with concentrations spanning a range that will yield absorbances between 0.1 and 1.0, the optimal range for accuracy.

-

-

Instrument Setup:

-

Data Acquisition:

-

Fill a matched pair of 1 cm path length quartz cuvettes, one with the pure solvent (reference) and one with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Measure the absorbance spectrum of each prepared solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each transition.

-

Verify the Beer-Lambert law by plotting absorbance at λmax versus concentration. The molar absorptivity (ε) is calculated from the slope of this plot (Slope = ε × path length).

-

Luminescence: Fluorescence and Phosphorescence

Upon absorption of a photon, the excited molecule can relax by emitting light. This luminescence is categorized as either fluorescence (from a singlet excited state, S₁) or phosphorescence (from a triplet excited state, T₁). Aromatic ketones like benzophenone are known for their very low fluorescence quantum yields but high phosphorescence quantum yields due to highly efficient intersystem crossing (ISC) from the S₁ to the T₁ state.[12][13]

The steric hindrance in this compound is unlikely to significantly alter this fundamental behavior. The primary deactivation pathway for the initially formed S₁(n,π) state will remain rapid ISC to the T₁(n,π) state. The energy and lifetime of this triplet state are the most critical photophysical parameters.

Jablonski Diagram of Key Photophysical Processes

Caption: Key photophysical pathways for this compound.

Experimental Protocol: Phosphorescence Spectroscopy

Due to the typically short lifetime of triplet states in solution at room temperature, phosphorescence is often measured at low temperatures (77 K) in a rigid glass matrix to minimize non-radiative decay pathways.

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-4 M) of the compound in a solvent that forms a clear, rigid glass at 77 K (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).

-

Place the solution in a quartz phosphorescence tube.

-

To eliminate quenching by molecular oxygen, thoroughly degas the sample by several freeze-pump-thaw cycles.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a phosphorescence accessory, which includes a Dewar flask for liquid nitrogen and a chopper to introduce a time delay between excitation and emission detection.

-

-

Data Acquisition:

-

Insert the sample tube into the Dewar and fill it with liquid nitrogen, allowing the sample to freeze into a solid glass.

-

Set the excitation wavelength to the λmax of the n→π* transition (~350 nm).

-

Configure the chopper and detector gating to measure emission after the excitation pulse has ceased and any short-lived fluorescence has decayed.

-

Scan the emission monochromator to record the phosphorescence spectrum.

-

To measure the lifetime, fix the emission monochromator at the phosphorescence maximum and record the decay of the emission intensity over time.

-

-

Data Analysis:

-

Identify the phosphorescence emission maximum (λmax,phos).

-

Fit the decay curve to a first-order exponential decay function to determine the phosphorescence lifetime (τp).

-

Transient Species: The Triplet State

The most consequential excited state for benzophenones is the triplet state. Its energy, lifetime, and reactivity dictate its utility in photochemical applications. Laser Flash Photolysis (LFP) is the definitive technique for directly observing and characterizing such transient species.[14] In an LFP experiment, a short, intense laser pulse (the "pump") excites the sample, and a second light source (the "probe") monitors the changes in absorption as the transient species are formed and subsequently decay.[15][16] For benzophenone, LFP allows the direct observation of the triplet-triplet (T₁ → Tₙ) absorption.[17]

The lifetime of the benzophenone triplet state is highly sensitive to its environment. In inert, degassed solvents, it can persist for microseconds.[17] However, it is readily quenched by oxygen and can be consumed by hydrogen abstraction from solvent molecules or other solutes.[16]

Summary of Triplet State Data

Note: Data is extrapolated from studies on benzophenone and other hindered aromatic ketones.

| Property | Typical Value in Degassed Acetonitrile | Measurement Technique |

| T-T Absorption λmax | ~530 nm | Laser Flash Photolysis |

| Triplet Lifetime (τT) | 1 - 20 µs | Laser Flash Photolysis |

| Triplet Energy (ET) | ~69 kcal/mol | Phosphorescence Spectroscopy |

Experimental Protocol: Nanosecond Laser Flash Photolysis (LFP)

This protocol outlines the direct measurement of the triplet-triplet absorption spectrum and lifetime.

-

Sample Preparation:

-

Prepare a solution of the compound in a spectroscopic grade, photochemically inert solvent (e.g., acetonitrile or benzene) with an absorbance of ~0.3-0.5 at the laser excitation wavelength.

-

Transfer the solution to a specialized LFP cuvette equipped with a sidearm for degassing.

-

Thoroughly degas the solution by bubbling with argon or nitrogen for at least 20 minutes to remove dissolved oxygen, a highly efficient triplet quencher.

-

-

LFP System Setup:

-

Pump Source: A nanosecond pulsed laser (e.g., Nd:YAG laser with a harmonic generator to produce 355 nm light) is used to excite the sample.[18]

-

Probe Source: A high-intensity Xenon arc lamp provides a continuous spectrum of monitoring light.

-

Detection: The probe light passes through the sample, is resolved by a monochromator, and detected by a fast photodetector (e.g., a photomultiplier tube). The signal is recorded by a digital oscilloscope.[19]

-

-

Data Acquisition:

-

The system is synchronized so the oscilloscope records the probe light intensity immediately before, during, and after the laser flash.

-

To obtain the transient absorption spectrum, record kinetic traces (change in absorbance vs. time) at various wavelengths (e.g., from 400 nm to 700 nm in 10 nm increments).

-

To determine the lifetime, set the monochromator to the T-T λmax (~530 nm) and acquire a high-quality kinetic trace over a timescale several times longer than the expected lifetime.

-

-

Data Analysis:

-

Construct the transient absorption spectrum by plotting the maximum change in absorbance (ΔA) versus wavelength.

-

Analyze the kinetic decay trace at λmax by fitting it to a first-order or pseudo-first-order exponential decay model to extract the triplet lifetime (τT).[17]

-

Conceptual Workflow for Laser Flash Photolysis

Caption: Logical flow of a Laser Flash Photolysis (LFP) experiment.

Conclusion

The photophysical properties of this compound are dominated by the efficient formation of a long-lived triplet state, a characteristic feature of the benzophenone chromophore. Steric hindrance introduced by the pentamethylphenyl group modulates the electronic transitions, but the fundamental pathways of absorption, intersystem crossing, and phosphorescence remain intact. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and quantification of these properties. A thorough understanding of this molecule's behavior upon light absorption is essential for its effective application by researchers and drug development professionals in the design and implementation of novel photosensitized systems.

References

-

Levin, P. P., & Khudyakov, I. V. (2011). Laser Flash Photolysis of Benzophenone in Polymer Films. The Journal of Physical Chemistry A, 115(40), 10996–11000. [Link]

-

Scuotto, J. F., et al. (2010). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]

-

Tuna, F., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, 126(4), 694-708. [Link]

-

Tuna, F., et al. (2022). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]

-